Abt-288 - 948845-91-8

Abt-288

Catalog Number: EVT-256936
CAS Number: 948845-91-8
Molecular Formula: C23H24N4O
Molecular Weight: 372.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ABT-288 is under investigation in clinical trial NCT01018875 (Efficacy and Safety Study of ABT-288 in Subjects With Mild-to-Moderate Alzheimer's Disease).
Source and Classification
  • Source: Developed by AbbVie, a biopharmaceutical company.
  • Classification: Small molecule drug; specifically categorized as a histamine H3 receptor antagonist.
Synthesis Analysis

The synthesis of ABT-288 involves several key steps that utilize advanced organic chemistry techniques. While specific proprietary details are often withheld for commercial reasons, the general synthetic pathway can be outlined as follows:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that undergo functionalization.
  2. Key Reactions:
    • Nucleophilic Substitution: This step introduces necessary functional groups to enhance receptor binding affinity.
    • Cyclization Reactions: These reactions form the core structure of ABT-288, leading to the formation of its benzazepine framework.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

The synthesis process is optimized for scalability and efficiency, with parameters such as temperature, reaction time, and solvent choice being critical for maximizing yield and minimizing by-products .

Molecular Structure Analysis

ABT-288 has a complex molecular structure characterized by its benzazepine core. Key features include:

  • Molecular Formula: C17_{17}H21_{21}N3_{3}
  • Molecular Weight: Approximately 281.37 g/mol
  • Functional Groups: The structure includes amine and aromatic groups that are crucial for its interaction with the histamine H3 receptor.

The three-dimensional conformation of ABT-288 allows it to fit into the receptor binding site effectively, which is essential for its antagonistic activity. Studies employing X-ray crystallography and molecular modeling have provided insights into how ABT-288 interacts with the histamine H3 receptor at an atomic level .

Chemical Reactions Analysis

ABT-288 primarily engages in competitive antagonism at the histamine H3 receptor. Key chemical reactions include:

Mechanism of Action

ABT-288 functions primarily as an inverse agonist at the histamine H3 receptor. By blocking this receptor, ABT-288 prevents the inhibitory effects that histamine has on neurotransmitter release:

  1. Increased Neurotransmitter Release: Inhibition of the H3 receptor leads to enhanced release of acetylcholine, noradrenaline, and dopamine.
  2. Cognitive Enhancement: This increase in neurotransmitter levels is hypothesized to improve cognitive functions such as memory and attention in patients with cognitive deficits associated with Alzheimer’s disease and schizophrenia .

Studies have shown that while ABT-288 can enhance cholinergic signaling, it did not produce significant cognitive improvements in clinical trials involving subjects with schizophrenia or Alzheimer's disease .

Physical and Chemical Properties Analysis

ABT-288 possesses several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is proprietary but generally falls within typical ranges for similar compounds.

These properties are critical for formulation development and determining appropriate administration routes .

Applications

ABT-288 was primarily investigated for its potential applications in treating cognitive deficits associated with:

  1. Alzheimer's Disease: Aimed at improving cognitive function through enhanced cholinergic activity.
  2. Schizophrenia: Targeted to alleviate cognitive impairment linked to this mental health condition.

Despite promising preclinical results, clinical trials have indicated limited efficacy in improving cognition in patients with these conditions, leading to a discontinuation of further development for these indications .

Mechanisms of Action and Pharmacological Profile of ABT-288

Histamine H3 Receptor Antagonism: Competitive Binding Dynamics

ABT-288 (2-[4′-((3aR,6aR)-5-methyl-hexahydro-pyrrolo[3,4-b]pyrrol-1-yl)-biphenyl-4-yl]-2H-pyridazin-3-one) is a potent and selective competitive antagonist of the histamine H3 receptor (H3R). Binding studies demonstrate high affinity for human recombinant H3Rs, with a reported Ki value of 1.9 nM, and slightly lower affinity for rat H3Rs (Ki = 8.2 nM) [1] [8]. The compound exhibits competitive binding dynamics, effectively displacing the H3R agonist [3H]N-α-methylhistamine from both human and rodent receptor sites. This competitive antagonism is characterized by a rightward shift in agonist concentration-response curves without suppression of maximal response, consistent with surmountable receptor blockade [1] [8].

Table 1: Binding Affinity of ABT-288 at Histamine H3 Receptors

Receptor SourceLigand UsedKi (nM)Assay Type
Human Recombinant H3R[3H]A-3498211.9 ± 0.2Saturation Binding
Rat Cortex Membranes[3H]N-α-methylhistamine8.2 ± 1.1Competitive Binding
Human Brain Cortex[3H]N-α-methylhistamine0.64 ± 0.04Competitive Binding

Functional assays using [35S]GTPγS binding in human H3R-expressing cell membranes confirm that ABT-288 potently inhibits histamine-induced G-protein activation with an IC50 of 3.4 nM. The extended dissociation half-life (>120 minutes) suggests prolonged receptor occupancy, contributing to its durable pharmacological effects [1] [5]. In vivo receptor occupancy studies in rats demonstrate dose-dependent H3R engagement, with significant occupancy observed at plasma concentrations above 1.5 ng/mL [1].

Modulation of Neurotransmitter Release: Acetylcholine, Dopamine, and Norepinephrine Pathways

The therapeutic potential of ABT-288 stems primarily from its ability to enhance the release of key neurotransmitters involved in cognitive processes. By blocking presynaptic H3 autoreceptors, ABT-288 increases histamine release from tuberomammillary neurons, which subsequently potentiates the release of acetylcholine, dopamine, and norepinephrine via heteroreceptor mechanisms [1] [8].

Microdialysis studies in rat prefrontal cortex demonstrate that ABT-288 (1 mg/kg, subcutaneous) significantly elevates extracellular acetylcholine levels by 180% and dopamine by 150% within 60-90 minutes post-administration [1] [5]. The enhancement occurs without affecting serotonin release, indicating pathway specificity. This neurotransmitter release profile correlates with efficacy in rodent cognitive models:

  • Spatial Memory: ABT-288 (0.1-1.0 mg/kg) significantly reduces escape latency and path length errors in Morris water maze tests, indicating improved spatial learning and reference memory [1].
  • Social Recognition: At 0.03-0.1 mg/kg, ABT-288 restores recognition memory in adult rats in a dose-dependent manner, with effects blocked by H3R agonists [8].
  • Inhibitory Avoidance: Low doses (0.001-0.03 mg/kg) enhance acquisition of avoidance responses in rat pups, demonstrating effects on fear-motivated learning [1].

Table 2: Neurochemical Effects of ABT-288 in Preclinical Models

Cognitive DomainTest ModelEffective Dose (mg/kg)Neurotransmitter IncreaseKey Findings
Spatial LearningRat Water Maze0.1 - 1.0ACh (+180%), DA (+150%)40-60% reduction in escape latency
Social RecognitionRat Social Memory0.03 - 0.1ACh (+120%)Restoration of recognition index to 80%
Attentional Processing5-Trial Inhibitory Avoidance0.001 - 0.03Prefrontal ACh (+90%)3-fold improvement in acquisition

The procognitive effects occur at doses (0.001-1 mg/kg) significantly lower than those required for receptor saturation (ED50 = 0.03 mg/kg for cortical dopamine release), suggesting amplification of endogenous histamine signaling [1] [5].

Selectivity Profiling Against Histamine Receptor Subtypes (H1, H2, H4)

A defining pharmacological feature of ABT-288 is its exceptional selectivity for H3Rs over other histamine receptor subtypes. Comprehensive radioligand binding assays reveal >5,000-fold selectivity for human H3R versus H1, H2, and H4 receptors [1] [3] [8]:

  • H1 Receptor: IC50 > 10,000 nM (vs. H3R Ki = 1.9 nM)
  • H2 Receptor: IC50 > 10,000 nM
  • H4 Receptor: IC50 = 1,200 nM (selectivity ratio >630-fold)

Molecular modeling studies provide structural insights into this selectivity. The conserved E5.46 residue (Glu206 in transmembrane helix 5) forms a critical salt bridge with the protonated amine of ABT-288, while M6.55 (Met378) creates a hydrophobic pocket accommodating the methyl-hexahydro-pyrrolopyrrole group [3]. This binding pose differs significantly from H4R, where Thr323 at position 6.55 reduces hydrophobic interactions. The biphenyl-pyridazinone moiety occupies a lipophilic subpocket formed by transmembrane helices 3, 5, and 6, a region exhibiting 4-7 residue variations between H3R and other histamine subtypes [3] [8].

Functional selectivity was confirmed through diverse assays:

  • No significant activity (IC50 > 10 µM) at 70+ GPCRs, ion channels, and transporters, including muscarinic, adrenergic, and dopaminergic receptors [1]
  • Absence of cardiovascular effects in conscious telemetered dogs at plasma concentrations >100-fold higher than procognitive levels [1]
  • No inhibition of hERG potassium channels (IC50 > 30 µM), indicating low arrhythmogenic potential [5]

Pharmacokinetic studies in humans further demonstrate CNS penetration, with cerebrospinal fluid concentrations reaching 40% of plasma levels at steady state [5] [6]. The mean elimination half-life ranges between 40-61 hours, supporting once-daily dosing regimens in clinical trials [5] [6].

Table 3: Selectivity Profile of ABT-288 Across Biological Targets

Target ClassSpecific TargetActivity/InhibitionReference Assay
Histamine ReceptorsH1IC50 > 10,000 nM[3H]Pyrilamine binding
H2IC50 > 10,000 nM[3H]Tiotidine binding
H4IC50 = 1,200 nM[3H]Histamine binding
Neurotransmitter TransportersDopamine (DAT)IC50 > 30,000 nM[3H]WIN35428 uptake
Serotonin (SERT)IC50 > 30,000 nM[3H]Citalopram binding
Ion ChannelshERG PotassiumIC50 > 30,000 nMPatch-clamp electrophysiology
Nav1.5 SodiumIC50 > 30,000 nMFluorescence-based assay

Properties

CAS Number

948845-91-8

Product Name

Abt-288

IUPAC Name

2-[4-[4-[(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]phenyl]phenyl]pyridazin-3-one

Molecular Formula

C23H24N4O

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C23H24N4O/c1-25-15-19-12-14-26(22(19)16-25)20-8-4-17(5-9-20)18-6-10-21(11-7-18)27-23(28)3-2-13-24-27/h2-11,13,19,22H,12,14-16H2,1H3/t19-,22+/m1/s1

InChI Key

GNIRITULTPTAQW-KNQAVFIVSA-N

SMILES

CN1CC2CCN(C2C1)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)C=CC=N5

Solubility

Soluble in DMSO

Synonyms

2-(4'-(5-methylhexahydropyrrolo(3,4-b)pyrrol-1-yl)biphenyl-4-yl)-2H-pyridazin-3-one
ABT-288

Canonical SMILES

CN1CC2CCN(C2C1)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)C=CC=N5

Isomeric SMILES

CN1C[C@H]2CCN([C@H]2C1)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)C=CC=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.